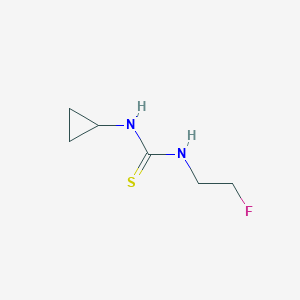

1-Cyclopropyl-3-(2-fluoroethyl)thiourea

描述

属性

分子式 |

C6H11FN2S |

|---|---|

分子量 |

162.23 g/mol |

IUPAC 名称 |

1-cyclopropyl-3-(2-fluoroethyl)thiourea |

InChI |

InChI=1S/C6H11FN2S/c7-3-4-8-6(10)9-5-1-2-5/h5H,1-4H2,(H2,8,9,10) |

InChI 键 |

XGZOIGTYUMNIBG-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC(=S)NCCF |

产品来源 |

United States |

准备方法

Procedure:

- Step 1: Preparation of the isothiocyanate precursor, specifically 2-fluoroethyl isothiocyanate, which can be synthesized via the reaction of 2-fluoroethylamine with thiophosgene or carbon disulfide derivatives under controlled conditions.

- Step 2: The cyclopropylamine derivative is reacted with 2-fluoroethyl isothiocyanate in an inert solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.

- Step 3: The reaction mixture is stirred until completion, monitored via TLC or NMR, then washed with dilute acid or base to remove impurities.

- Step 4: The crude product is purified through recrystallization or column chromatography.

This method is supported by research where thioureas are synthesized by direct addition of amines to isothiocyanates, which is straightforward and operationally simple, often yielding high purity products.

Synthesis via Salt of Dithiocarbamic Acids (Patent Method)

According to US Patent US3188312A, a versatile approach involves reacting salts of N-mono-substituted dithiocarbamic acids with suitable electrophiles. This method allows the synthesis of various thiourea derivatives, including those with complex substituents such as cyclopropyl and fluoroethyl groups.

Procedure:

- Step 1: Formation of a dithiocarbamate salt by reacting an amine (cyclopropylamine) with carbon disulfide in the presence of a base.

- Step 2: The salt is then reacted with an alkyl halide or sulfonate ester, such as 2-fluoroethyl chloride or similar electrophiles, to introduce the fluoroethyl group.

- Step 3: The resulting intermediate is treated with an appropriate amine or amine salt to form the targeted thiourea derivative.

- Step 4: Purification involves filtration, recrystallization, or solvent extraction.

This process offers operational advantages, such as low-temperature conditions and aqueous media, facilitating the synthesis of specific thiourea derivatives with desired substituents.

Green and Environmentally Friendly Synthesis

Recent advances emphasize eco-friendly routes, such as catalytic synthesis from nitrobenzenes or nitrobenzene derivatives, employing nickel or other metal catalysts under mild conditions. For example, nitrobenzenes can be reduced to aniline derivatives, which then react with phenyl isocyanates or other reagents to form thioureas.

Procedure:

- Step 1: Nitrobenzene derivatives are reduced to aniline derivatives using catalytic nickel nanoparticles or other green reducing agents.

- Step 2: The aniline derivatives are reacted with phenyl isocyanate or similar electrophiles under mild conditions, often in water or ethanol.

- Step 3: The resulting intermediates undergo cyclization or further functionalization to yield thiourea derivatives with various substituents, including fluoroethyl groups.

This method aligns with sustainable chemistry principles, reducing hazardous reagents and energy consumption.

Phase-Transfer Catalysis for Fluorinated Thioureas

A notable recent development involves the use of hydrogen bonding phase-transfer catalysis (HB-PTC) with potassium fluoride (KF) to introduce fluorine atoms into thiourea frameworks efficiently.

Procedure:

- Step 1: React racemic or enantiomerically pure amines with KF in dichloromethane at low temperatures.

- Step 2: Employ urea-based catalysts capable of forming stable fluoride complexes, facilitating nucleophilic fluorination.

- Step 3: The fluorinated thiourea derivatives, such as This compound , are obtained with high yields and enantioselectivity after extended stirring (up to 72 hours) at -15°C.

This method provides a highly selective route to fluorinated thioureas, crucial for medicinal chemistry applications.

Synthesis of Complex Thiourea Derivatives via Multi-step Routes

Advanced methods involve multi-step syntheses, starting from simpler aromatic or aliphatic precursors, followed by functional group modifications, cyclizations, and coupling reactions.

Example:

- Synthesis of N-naphthoyl thiourea derivatives involves condensation of naphthoyl chlorides with amines, followed by cyclization steps to introduce the cyclopropyl and fluoroethyl groups.

Summary of Preparation Methods

化学反应分析

1-Cyclopropyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-Cyclopropyl-3-(2-fluoroethyl)thiourea has diverse applications in scientific research:

作用机制

The mechanism of action of 1-Cyclopropyl-3-(2-fluoroethyl)thiourea involves its interaction with molecular targets and pathways. The compound provides a C=S double bond, serves as an amino source, and functions as a decarbalkoxylation reagent in various reactions . Preliminary mechanistic studies demonstrate that the reaction undergoes a sequential [3+2] cycloaddition, deamination, and decarboxylation process .

相似化合物的比较

Substituent Effects on Molecular Properties

The structural uniqueness of 1-cyclopropyl-3-(2-fluoroethyl)thiourea becomes apparent when compared to analogs:

Key Observations :

- Cyclopropyl vs.

- Fluorine Impact: The 2-fluoroethyl group enhances electronegativity, which may improve metabolic stability in pharmaceutical contexts compared to non-fluorinated analogs like 1-methyl-3-(2-methylpropyl)thiourea .

- Metal Coordination: Unlike BTBN (), the target compound lacks metal coordination, resulting in centrosymmetry and likely lower nonlinear optical (NLO) activity .

Physicochemical and Application-Based Differences

- Solubility and Lipophilicity : The cyclopropyl group’s compact size may reduce steric hindrance compared to cyclohexyl (), improving solubility in polar solvents. Fluorine’s electronegativity could further modulate solubility via dipole interactions.

- Thermal Stability : Cyclohexyl-containing thioureas () may exhibit higher thermal stability due to reduced ring strain compared to cyclopropyl analogs.

- Biological Activity: Fluorinated thioureas are often explored in drug design for their enhanced membrane permeability and resistance to enzymatic degradation, contrasting with non-fluorinated derivatives like those in .

Research Findings and Industrial Relevance

- Material Science : While metal-coordinated thioureas like BTBN () dominate NLO applications, the target compound’s lack of coordination limits its utility in this domain. However, its fluorine content could be leveraged in fluoropolymer synthesis or as a ligand in catalysis .

- Its cyclopropyl moiety might mimic cyclic peptides in bioactive conformations .

- Synthetic Challenges : The steric and electronic effects of cyclopropyl and fluorine groups may complicate synthesis, necessitating optimized conditions (e.g., low-temperature reactions) compared to less strained analogs .

生物活性

1-Cyclopropyl-3-(2-fluoroethyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

This compound can be characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C6H10F N3S |

| Molecular Weight | 175.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | FC(C1CC1)N=C(S)N |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl isothiocyanate with 2-fluoroethylamine. The reaction conditions include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the thiourea linkage.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays revealed that it significantly scavenges free radicals, which is crucial for protecting cells from oxidative stress. The antioxidant activity was quantified using the DPPH assay, where this compound exhibited an IC50 value indicating potent activity .

Anti-inflammatory Effects

In vivo studies have shown that this thiourea derivative possesses anti-inflammatory properties. It was tested in animal models for its ability to reduce edema and pain, with results indicating a significant reduction in inflammation markers compared to control groups. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Efficacy : A recent study demonstrated that when administered at varying doses, the compound effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains. The results were compared with traditional antibiotics, showcasing its potential as a novel antibacterial agent .

- Oxidative Stress Reduction : In a controlled experiment, cells treated with this compound showed reduced levels of reactive oxygen species (ROS), highlighting its role in mitigating oxidative damage .

- Anti-inflammatory Mechanism : Research involving murine models indicated that this compound could reduce paw swelling induced by carrageenan injection, suggesting its utility in managing inflammatory conditions without significant side effects commonly associated with NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。